molecular formula C10H21O5P B1608159 Diisopropyl (ethoxycarbonylmethyl)phosphonate CAS No. 24074-26-8

Diisopropyl (ethoxycarbonylmethyl)phosphonate

Cat. No.: B1608159
CAS No.: 24074-26-8
M. Wt: 252.24 g/mol
InChI Key: YZEWJYIDAAGEHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (ethoxycarbonylmethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl phosphite with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

(C3H7O)2P(O)H+BrCH2COOEt(C3H7O)2P(O)CH2COOEt+HBr\text{(C3H7O)2P(O)H} + \text{BrCH2COOEt} \rightarrow \text{(C3H7O)2P(O)CH2COOEt} + \text{HBr} (C3H7O)2P(O)H+BrCH2COOEt→(C3H7O)2P(O)CH2COOEt+HBr

The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (ethoxycarbonylmethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Diisopropyl (ethoxycarbonylmethyl)phosphonate can be compared with other similar compounds such as:

    Diisopropyl methylphosphonate: Used as a precursor to prepare beta-keto phosphonates.

    Dimethyl methylphosphonate: Commonly used in the synthesis of various phosphorus-containing compounds.

    Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons olefination reaction.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile reactant in organic synthesis.

Properties

IUPAC Name

ethyl 2-di(propan-2-yloxy)phosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-6-13-10(11)7-16(12,14-8(2)3)15-9(4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWJYIDAAGEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365187
Record name Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24074-26-8
Record name Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl (ethoxycarbonylmethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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